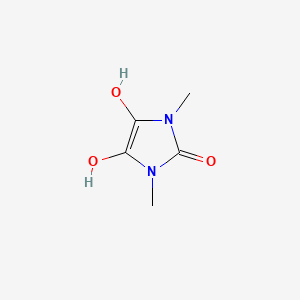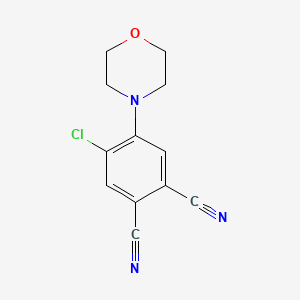![molecular formula C19H30N2O4 B12563818 (1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester CAS No. 203321-87-3](/img/structure/B12563818.png)
(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of piperidine with a benzyl halide derivative, followed by the introduction of the hydroxyethoxy group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: Used in the synthesis of various piperidine derivatives.
Uniqueness
This detailed article provides a comprehensive overview of (1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
203321-87-3 |
|---|---|
分子式 |
C19H30N2O4 |
分子量 |
350.5 g/mol |
IUPAC名 |
tert-butyl N-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-19(2,3)25-18(23)20-16-7-9-21(10-8-16)14-15-5-4-6-17(13-15)24-12-11-22/h4-6,13,16,22H,7-12,14H2,1-3H3,(H,20,23) |
InChIキー |
BOTJIKBUYIDYGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


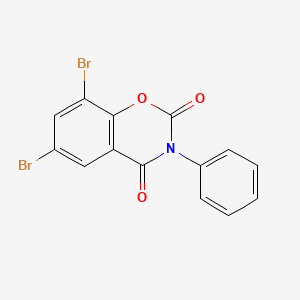
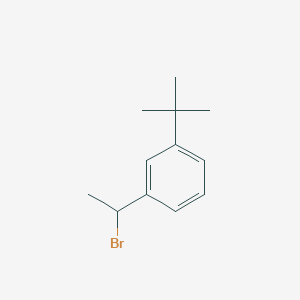
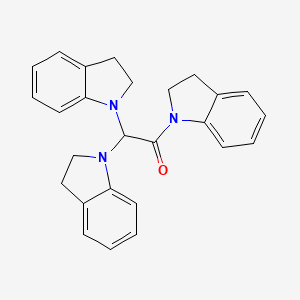
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)

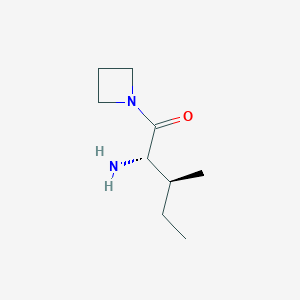
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)

![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
